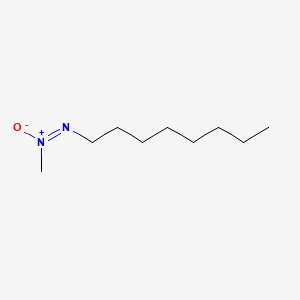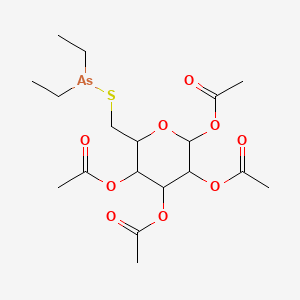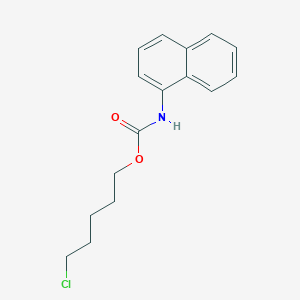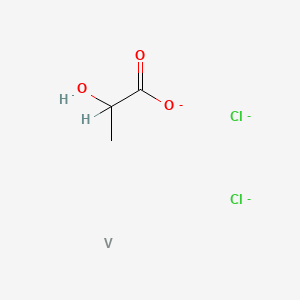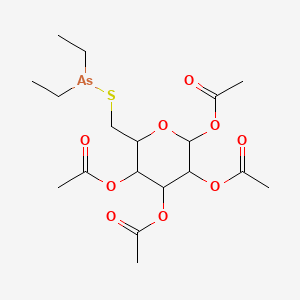
1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose is a complex organic compound that belongs to the class of hexopyranoses This compound is characterized by the presence of acetyl groups at the 1, 2, 3, and 4 positions, and a diethylarsino group attached to the sulfur atom at the 6 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose typically involves multiple steps:
Starting Material: The synthesis begins with a hexopyranose derivative, which is selectively protected at the hydroxyl groups.
Acetylation: The hydroxyl groups at the 1, 2, 3, and 4 positions are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Thio Group Introduction: The introduction of the thio group at the 6 position is achieved through a substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by a thiol group.
Diethylarsino Group Addition: The final step involves the introduction of the diethylarsino group to the sulfur atom. This can be accomplished using diethylarsine in the presence of a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The diethylarsino group can be reduced to form simpler arsenic-containing compounds.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetyl groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simpler arsenic-containing compounds.
Substitution: Various substituted hexopyranose derivatives.
科学研究应用
1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism by which 1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity. It may also bind to nucleic acids, affecting gene expression.
Pathways Involved: The compound can influence oxidative stress pathways, apoptosis, and cell signaling pathways.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetra-O-acetyl-6-S-acetyl-6-deoxy-6-thiohexopyranose: Similar structure but with an acetyl group instead of a diethylarsino group.
1,2,3,4-Tetra-O-acetyl-6-S-methyl-6-thiohexopyranose: Contains a methyl group instead of a diethylarsino group.
Uniqueness
1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose is unique due to the presence of the diethylarsino group, which imparts distinct chemical properties and potential biological activities not found in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
属性
CAS 编号 |
78478-71-4 |
|---|---|
分子式 |
C18H29AsO9S |
分子量 |
496.4 g/mol |
IUPAC 名称 |
[4,5,6-triacetyloxy-2-(diethylarsanylsulfanylmethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C18H29AsO9S/c1-7-19(8-2)29-9-14-15(24-10(3)20)16(25-11(4)21)17(26-12(5)22)18(28-14)27-13(6)23/h14-18H,7-9H2,1-6H3 |
InChI 键 |
XOZFDBRVEUXRRA-UHFFFAOYSA-N |
规范 SMILES |
CC[As](CC)SCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


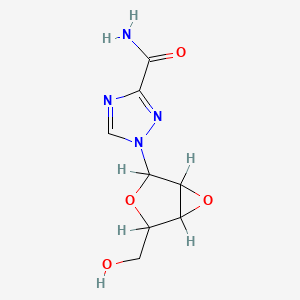
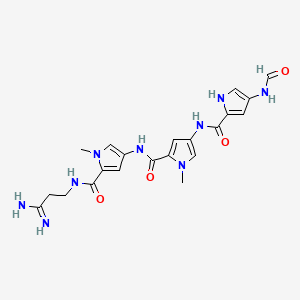
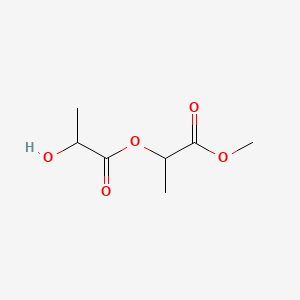

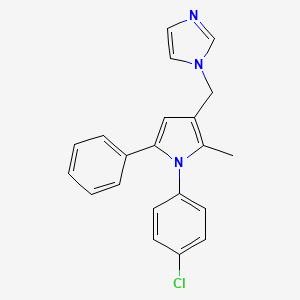
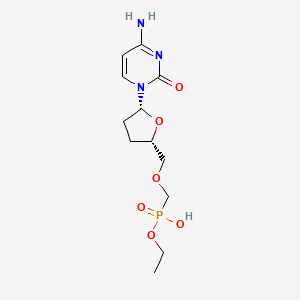
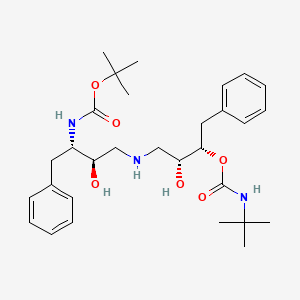
![N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine](/img/structure/B12796701.png)
